molecular formula C17H14BrN3O2 B277416 N-(3-bromophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

N-(3-bromophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide

Katalognummer B277416
Molekulargewicht: 372.2 g/mol
InChI-Schlüssel: QMNGSKABIHJDQX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-bromophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide, also known as BOPA, is a chemical compound that has gained significant attention in the field of medicinal chemistry. BOPA is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. The compound is synthesized using a multi-step process that involves the reaction of various chemicals and reagents. BOPA is known for its potential therapeutic applications in the treatment of various diseases.

Wirkmechanismus

The exact mechanism of action of N-(3-bromophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide is not fully understood. However, it is believed that N-(3-bromophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide acts by inhibiting certain enzymes and pathways involved in the growth and proliferation of cancer cells and the inflammatory response. N-(3-bromophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has been found to inhibit the expression of COX-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has been found to have both biochemical and physiological effects. In vitro studies have shown that N-(3-bromophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N-(3-bromophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has also been found to inhibit the migration and invasion of cancer cells. In animal models, N-(3-bromophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has been found to reduce inflammation and improve the symptoms of inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using N-(3-bromophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide in lab experiments is its potential therapeutic applications in the treatment of various diseases. N-(3-bromophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has been found to have anti-cancer and anti-inflammatory properties, which makes it a promising candidate for drug development. However, one of the limitations of using N-(3-bromophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide in lab experiments is its complex synthesis process. The multi-step process involved in the synthesis of N-(3-bromophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide may make it difficult and expensive to produce in large quantities.

Zukünftige Richtungen

There are several future directions for the research and development of N-(3-bromophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide. One direction is to investigate the potential therapeutic applications of N-(3-bromophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to optimize the synthesis process of N-(3-bromophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide to make it more efficient and cost-effective. Furthermore, future studies should focus on understanding the exact mechanism of action of N-(3-bromophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide and its effects on different cell types and tissues.

Synthesemethoden

The synthesis of N-(3-bromophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide involves a multi-step process that begins with the reaction of 3-bromophenylamine with ethyl acetoacetate in the presence of a base to form 3-bromo-phenyl-2-acetoacetylaminoacetate. This intermediate is then reacted with hydrazine hydrate to form 3-bromo-phenyl-2-hydrazinoacetoacetate. The final step involves the reaction of 3-bromo-phenyl-2-hydrazinoacetoacetate with methyl isocyanate to form N-(3-bromophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide.

Wissenschaftliche Forschungsanwendungen

N-(3-bromophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide has been found to have potential therapeutic applications in the treatment of various diseases such as cancer and inflammation. In a recent study, N-(3-bromophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide was found to inhibit the growth of cancer cells in vitro and in vivo. N-(3-bromophenyl)-2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetamide was also found to have anti-inflammatory properties and was able to reduce inflammation in animal models.

Eigenschaften

Molekularformel

C17H14BrN3O2

Molekulargewicht

372.2 g/mol

IUPAC-Name

N-(3-bromophenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide

InChI

InChI=1S/C17H14BrN3O2/c1-21-17(23)14-8-3-2-7-13(14)15(20-21)10-16(22)19-12-6-4-5-11(18)9-12/h2-9H,10H2,1H3,(H,19,22)

InChI-Schlüssel

QMNGSKABIHJDQX-UHFFFAOYSA-N

SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC(=CC=C3)Br

Kanonische SMILES

CN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)NC3=CC(=CC=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.